molecular formula C14H20N2O B8575617 1-Propanone, 1-[4-(phenylamino)-4-piperidinyl]- CAS No. 61087-55-6

1-Propanone, 1-[4-(phenylamino)-4-piperidinyl]-

Cat. No. B8575617
M. Wt: 232.32 g/mol
InChI Key: CFQDMKNXMQTFCH-UHFFFAOYSA-N
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Patent
US04179569

Procedure details

A mixture of 10.2 parts of ethyl 4-(1-oxopropyl)-4-(phenylamino)-1-piperidinecarboxylate, 19.8 parts of potassium hydroxide and 90 parts of 2-propanol is stirred and refluxed for 4 hours. The reaction mixture is evaporated and 200 parts of water are added to the residue. The whole is concentrated to a volume of about 100 parts. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 10% of methanol, previously saturated with ammonia, as eluent. The pure fractions are collected and the eluent is evaporated, yielding 1-[4-(phenylamino)-4-piperidinyl]-1-propanone as a residue.
[Compound]
Name
10.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(1-oxopropyl)-4-(phenylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:5]1([NH:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:10][CH2:9][N:8](C(OCC)=O)[CH2:7][CH2:6]1)[CH2:3][CH3:4].[OH-].[K+]>CC(O)C>[C:17]1([NH:16][C:5]2([C:2](=[O:1])[CH2:3][CH3:4])[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
10.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 4-(1-oxopropyl)-4-(phenylamino)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC)C1(CCN(CC1)C(=O)OCC)NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
200 parts of water are added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
The whole is concentrated to a volume of about 100 parts
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with trichloromethane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column-chromatography over silicagel
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and 10% of methanol
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1(CCNCC1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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